molecular formula C15H14N4O B2665006 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine CAS No. 2415465-05-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine

Cat. No. B2665006
CAS RN: 2415465-05-1
M. Wt: 266.304
InChI Key: OOTKYBPLGRRYME-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine” is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms). The pyrazole ring is substituted with two methyl groups and the pyrazine ring is substituted with a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyrazole and pyrazine rings. The presence of the phenyl group could introduce some degree of non-planarity depending on its position .


Chemical Reactions Analysis

Pyrazole and pyrazine rings are aromatic and relatively stable. They can undergo electrophilic substitution reactions similar to benzene. The electron-donating methyl groups on the pyrazole ring could potentially make it more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing aromatic rings like pyrazole and pyrazine are relatively stable and have higher boiling points compared to their aliphatic counterparts .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKYBPLGRRYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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